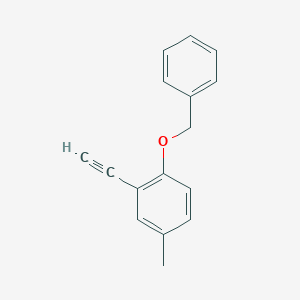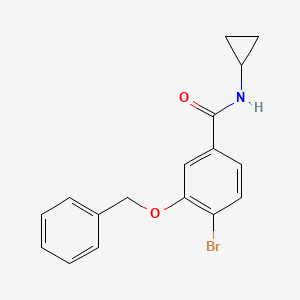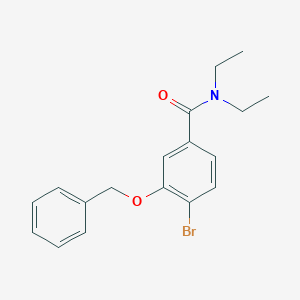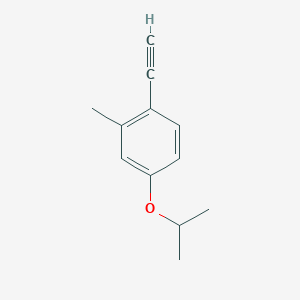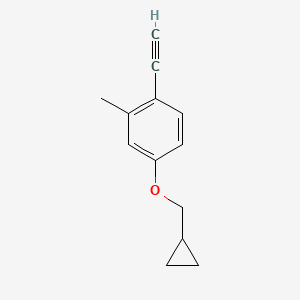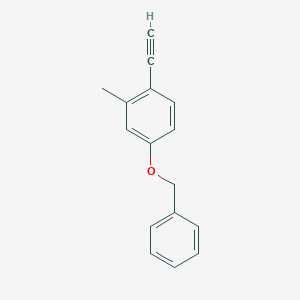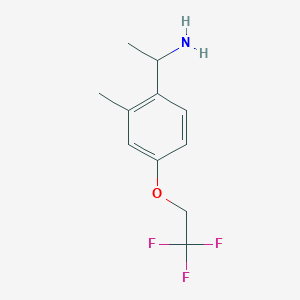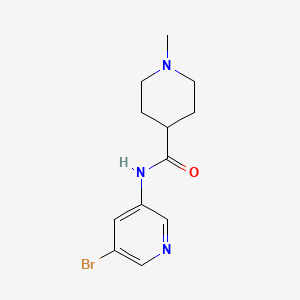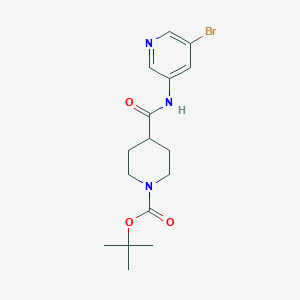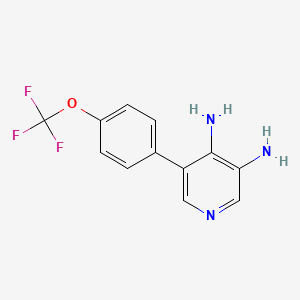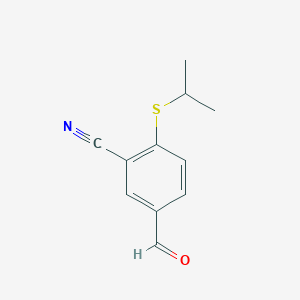
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine and chlorine atom on the pyridine ring, and a cyclobutanecarboxamide group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide typically involves the following steps:
Bromination and Chlorination: The starting material, pyridine, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 4 positions, respectively.
Cyclobutanecarboxamide Formation: The brominated and chlorinated pyridine derivative is then reacted with cyclobutanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical properties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce cyclobutanecarboxylic acid and corresponding amines.
科学研究应用
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
作用机制
The mechanism of action of N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally includes:
Binding to Enzymes or Receptors: The compound may bind to specific enzymes or receptors, modulating their activity.
Inhibition or Activation of Pathways: It can inhibit or activate certain biochemical pathways, leading to the desired biological effect.
Interaction with DNA or Proteins: The compound may interact with DNA or proteins, affecting their function and stability.
相似化合物的比较
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide can be compared with other similar compounds, such as:
N-(5-bromopyridin-2-yl)cyclobutanecarboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide: Lacks the bromine atom, leading to different chemical and biological properties.
N-(5-bromo-4-chloropyridin-2-yl)cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of cyclobutanecarboxamide, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms on the pyridine ring and the presence of the cyclobutanecarboxamide group, which imparts distinct chemical and biological characteristics.
属性
IUPAC Name |
N-(5-bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-7-5-13-9(4-8(7)12)14-10(15)6-2-1-3-6/h4-6H,1-3H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNQIVULZCHBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC=C(C(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
